molecular formula C8H14BNO4S2 B3060247 2-(t-Butylsulfamoyl)thiophene-3-boronic acid CAS No. 2096332-00-0

2-(t-Butylsulfamoyl)thiophene-3-boronic acid

Cat. No.: B3060247
CAS No.: 2096332-00-0
M. Wt: 263.1
InChI Key: KKWWEEGTWUESCU-UHFFFAOYSA-N
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Description

2-(t-Butylsulfamoyl)thiophene-3-boronic acid (CAS 163520-14-7) is a specialist organoboron reagent of high value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura (SM) cross-coupling reaction, a powerful method for forming carbon-carbon (C–C) bonds that is indispensable in the development of pharmaceuticals and functional materials . The compound integrates a boronic acid functional group, which transmetalates to palladium catalysts, with a thiophene heterocycle and a protected sulfamoyl group. This unique structure makes it a versatile building block for constructing complex molecules containing biaryl or heteroaryl motifs . The tert-butylsulfamoyl moiety acts as a protected amine, providing orthogonal reactivity that can be leveraged in multi-step syntheses. The exceptional mildness and functional group tolerance of Suzuki-Miyaura coupling conditions allow this reagent to be used in the late-stage functionalization of advanced intermediates . As an organoboron reagent, it benefits from generally being stable, readily prepared, and environmentally benign compared to other organometallic species, facilitating practical scaling for industrial applications . The product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Datasheet for proper handling and storage recommendations, which typically include storage in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

[2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BNO4S2/c1-8(2,3)10-16(13,14)7-6(9(11)12)4-5-15-7/h4-5,10-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWWEEGTWUESCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163390
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-00-0
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(t-Butylsulfamoyl)thiophene-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are sulfoxides or sulfones.

    Substitution: The major products are sulfonamide derivatives.

Scientific Research Applications

2-(t-Butylsulfamoyl)thiophene-3-boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid in chemical reactions involves the following steps:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Boronic Acid Derivatives
Compound Name Substituents on Thiophene/Aromatic Ring Key Functional Groups Molecular Weight (g/mol) Purity (%)
2-(t-Butylsulfamoyl)thiophene-3-boronic acid 2-(t-Butylsulfamoyl), 3-boronic acid Boronic acid, sulfonamide ~319.24* 95
Thiophene-3-boronic acid None Boronic acid 127.96 >97
5-(Methoxycarbonyl)thiophene-3-boronic acid 5-(Methoxycarbonyl) Boronic acid, ester 199.99 95
Benzothiophene-3-boronic acid Benzothiophene backbone Boronic acid 193.97 N/A
2-(t-Butylsulfamoyl)-5-methylphenylboronic acid 2-(t-Butylsulfamoyl), 5-methylphenyl Boronic acid, sulfonamide 281.15 98

*Estimated based on .

Key Observations :
  • Electronic Effects : The electron-withdrawing sulfonamide group in the target compound may reduce boronic acid reactivity in cross-coupling reactions compared to unsubstituted thiophene-3-boronic acid .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • Substituted analogs (e.g., 5-isobutyl derivatives) show successful coupling in medicinal chemistry syntheses (), suggesting that steric and electronic modifications can tune reactivity.

Stille and Sonogashira Couplings:

  • Thiophene boronic acids are often intermediates in synthesizing conjugated polymers () or spiropyrans (). The tert-butylsulfamoyl group may necessitate tailored catalysts or conditions due to steric demands.

Biological Activity

2-(t-Butylsulfamoyl)thiophene-3-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique thiophene and sulfonamide functional groups, has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

  • Chemical Formula : C8H14BNO4S
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 2096332-00-0

The biological activity of this compound primarily involves its ability to interact with specific proteins and enzymes. Boronic acids are known to bind reversibly to diols and other hydroxyl-containing compounds, which can affect various biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of proteasomes and kinases, which are crucial in regulating cell cycle and apoptosis.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Cell Proliferation Assays

In vitro studies have demonstrated significant inhibition of cell proliferation in several cancer cell lines, including:

  • Hepatocellular Carcinoma (HCC)
  • Breast Cancer Cell Lines
Cell LineIC50 Value (µM)Notes
HCC10Induces apoptosis
MCF-7 (Breast)12Significant growth inhibition

Apoptosis Assays

Flow cytometry analysis indicated that treatment with this compound resulted in increased annexin V staining, confirming the induction of apoptosis.

Case Studies

  • Study on Hepatocellular Carcinoma :
    • Researchers administered varying concentrations of the compound to HCC cells.
    • Results showed a dose-dependent reduction in cell viability and increased markers for apoptosis (caspase activation).
  • Breast Cancer Research :
    • In a study involving MCF-7 cells, the compound was found to disrupt tubulin polymerization, leading to mitotic arrest and subsequent cell death.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

  • Absorption : Moderate absorption rates.
  • Distribution : Potentially good tissue penetration due to its lipophilic nature.
  • Metabolism : Likely undergoes phase I metabolic reactions.

Q & A

Q. Purity Optimization :

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization : Solvent systems like methanol/water or dichloromethane/hexane.
  • HPLC Analysis : Confirm purity >95% using C18 columns and acetonitrile/water mobile phases .

Basic: What characterization techniques are critical for verifying the structure and purity of this compound?

Q. Essential Methods :

TechniqueParameters/Notes
¹H/¹³C NMR Confirm sulfonamide (-SO₂NHR) and boronic acid (-B(OH)₂) groups. DMSO-d₆ or CDCl₃ solvents.
FT-IR Peaks at ~1340 cm⁻¹ (S=O stretch) and ~3200 cm⁻¹ (B-OH).
Melting Point Reported range: 162–167°C (for analogs like 3-thiopheneboronic acid) .
Elemental Analysis Match calculated vs. observed C, H, N, S, B.
HPLC-MS ESI-MS in negative mode to detect [M-H]⁻ ions.

Advanced : High-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: How is this compound utilized in electrochemical biosensor design?

The boronic acid group enables selective binding to diols (e.g., glucose), making it valuable in biosensors. and highlight:

  • Polymer Layer Fabrication : Electropolymerization of thiophene-3-boronic acid derivatives on gold electrodes to create conductive, biocompatible films.
  • Glucose Oxidase Immobilization : Reconstituting enzymes on the polymer layer via boronic acid-diol interactions.
  • Performance Metrics :
    • Sensitivity: ~0.1–10 µM glucose detection.
    • Stability: Maintains >90% activity after 30 days in buffer.
    • Interference Resistance: Minimal response to ascorbic acid or uric acid .

Advanced: How can researchers resolve contradictions in electrochemical performance data across studies?

Common discrepancies arise from:

  • Purity Variations : Commercial batches may have impurities (e.g., notes 96% purity for analogs), affecting conductivity.
  • Electrode Preparation : Differences in polymer layer thickness (e.g., 50 nm vs. 200 nm) alter electron transfer kinetics.
  • Solution pH : Boronic acid-diol binding is pH-dependent (optimal at pH 7.4–8.0).

Q. Troubleshooting :

  • Standardize purification protocols (see FAQ 1).
  • Use electrochemical impedance spectroscopy (EIS) to validate film homogeneity .

Advanced: What strategies improve the stability of boronic acid-based polymer layers in high-temperature or high-humidity environments?

  • Cross-Linking : Incorporate ethylene glycol dimethacrylate (EGDMA) to enhance hydrophobicity.
  • Nanocomposites : Embed gold nanoparticles (AuNPs) to reduce swelling and improve mechanical stability ().
  • Additives : Use ionic liquids (e.g., BMIM-BF₄) to stabilize the polymer matrix .

Advanced: How does steric hindrance from the t-butyl group influence cross-coupling efficiency?

The bulky t-butylsulfamoyl group can reduce reaction yields due to:

  • Catalyst Accessibility : Larger palladium catalysts (e.g., XPhos Pd G3) outperform smaller ligands (e.g., Pd(PPh₃)₄).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
  • Temperature : Elevated temperatures (80–100°C) enhance reactivity but may require inert atmospheres .

Advanced: What role does this compound play in lithium-metal battery research?

highlights its use as an electrolyte additive to stabilize electrode/electrolyte interfaces:

  • Mechanism : Boronic acid groups passivate cathode surfaces, reducing dendrite formation.
  • Performance :
    • Cycle Life: 200+ cycles at 1C rate with <10% capacity loss.
    • Coulombic Efficiency: >99.5% in high-loading cathodes (4 mAh/cm²).
      Methodology : Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) validate interface modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(t-Butylsulfamoyl)thiophene-3-boronic acid
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2-(t-Butylsulfamoyl)thiophene-3-boronic acid

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